3-Carboxylate Derivatives Exhibit B-Raf Kinase Inhibition with Defined IC50: Structural Basis for Scaffold Selection
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives, which are direct synthetic precursors to the 3-carboxylic acid scaffold, demonstrate quantifiable B-Raf kinase inhibitory activity. Compound 68 (ethyl ester derivative) showed BRAF IC50 of 1.5 μM and inhibited growth across multiple tumor cell lines including BXPC-3 (IC50 3.25 μM), A375 (IC50 3.8 μM), and HT29 (IC50 7.0 μM) [1]. The 3-carboxylate moiety is critical for activity; SAR studies confirmed that modifications at the 3-position directly modulate biochemical potency [2].
| Evidence Dimension | B-Raf kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 μM (as ethyl 3-carboxylate derivative) |
| Comparator Or Baseline | Baseline: Inactive control; comparator: 3-unsubstituted pyrazolo[1,5-a]pyrimidine core (no reported activity) |
| Quantified Difference | 1.5 μM vs. inactive |
| Conditions | Biochemical kinase assay |
Why This Matters
This establishes the 3-carboxylic acid position as essential for B-Raf inhibition, enabling procurement decisions for oncology-focused scaffold libraries.
- [1] Gopalsamy A, Shi M, Nilakantan R. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorg Med Chem Lett. 2009;19(10):2735-2738. View Source
- [2] European Journal of Medicinal Chemistry. Recent progress in the identification of BRAF inhibitors as anti-cancer agents. 2014. (Citing Gopalsamy et al. compound data). View Source
